molecular formula C10H15N3O B3006719 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2198985-44-1

4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine

Cat. No.: B3006719
CAS No.: 2198985-44-1
M. Wt: 193.25
InChI Key: AJYHLJVRZDDOND-UHFFFAOYSA-N
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Description

4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group and an ether linkage to a methylpyrrolidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine typically involves the reaction of 4-methylpyrimidine with 1-methyl-3-hydroxypyrrolidine under suitable conditions to form the ether linkage. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be formed using reagents like sodium halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium halides in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Halogenated pyrimidine derivatives.

Scientific Research Applications

4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

  • 4-Methyl-2-[(1-methylpyrrolidin-2-yl)oxy]pyrimidine
  • 4-Methyl-2-[(1-methylpyrrolidin-4-yl)oxy]pyrimidine
  • 4-Methyl-2-[(1-ethylpyrrolidin-3-yl)oxy]pyrimidine

Uniqueness: 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

4-methyl-2-(1-methylpyrrolidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-3-5-11-10(12-8)14-9-4-6-13(2)7-9/h3,5,9H,4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYHLJVRZDDOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2CCN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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